molecular formula C15H13ClF4N4O B2825408 3-chloro-4-fluoro-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide CAS No. 2034381-23-0

3-chloro-4-fluoro-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide

Cat. No.: B2825408
CAS No.: 2034381-23-0
M. Wt: 376.74
InChI Key: BSLLRNAHGOGQDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Key Features: The compound features a benzamide core substituted with chloro (Cl) and fluoro (F) groups at positions 3 and 4, respectively. The amide nitrogen is connected via a methylene (–CH2–) linker to a 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine scaffold, which includes a trifluoromethyl (–CF3) group at position 6 of the pyridine ring.

The trifluoromethyl group is a common pharmacophore in drug design for improving lipophilicity and resistance to oxidative metabolism .

Properties

IUPAC Name

3-chloro-4-fluoro-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF4N4O/c16-10-5-8(1-3-11(10)17)14(25)21-6-13-23-22-12-4-2-9(7-24(12)13)15(18,19)20/h1,3,5,9H,2,4,6-7H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLLRNAHGOGQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural motifs with the target molecule but differ in substituents, ring systems, or functional groups:

Compound Name & Source Molecular Formula Key Substituents/Modifications Structural Differences vs. Target Compound
5-Fluoro-N-(6-methoxy-2-methylpyridin-3-yl)-4-(3-oxo-triazolo[4,3-a]pyridin-2-yl)-2-[(2S)-CF3-propan-2-yl]oxy]benzamide (Example 53, EP 3 532 474 B1) C24H22F4N5O3 - Methoxy and methyl groups on pyridine
- (S)-CF3-propan-2-yl-oxy substituent
Replaces Cl/F with fluoro; adds oxy-CF3-propan-2-yl group; pyridine ring substituted with methoxy/methyl.
5-Chloro-N-[2-(difluoromethyl)phenyl]-4-(3-oxo-triazolo[4,3-a]pyridin-2-yl)-2-[(2S)-CF3-propan-2-yl]oxy]benzamide (Example 284, EP 3 532 474 B1) C24H20ClF5N4O3 - Difluoromethylphenyl group
- Chloro substituent
Retains chloro but lacks fluoro; adds difluoromethylphenyl; includes oxy-CF3-propan-2-yl.
4-Methyl-N-[2-(6-{[3-(trifluoromethyl)benzyl]sulfanyl}triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide () C25H21F3N6OS - Sulfanyl (–S–) linker
- Triazolo[4,3-b]pyridazine ring
Replaces triazolopyridine with triazolopyridazine; substitutes benzamide with methyl and sulfanyl groups.
N-(4-Chlorophenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzamide () C19H11Cl2F3N2O - Chlorophenyl group
- Trifluoromethylpyridine
Lacks triazolo ring; positions substituents on pyridine and benzamide differ.

Physicochemical and Pharmacokinetic Insights

Lipophilicity and Solubility :

  • The target compound’s chloro and fluoro substituents increase lipophilicity compared to analogs with methoxy (Example 53) or methyl () groups. However, the trifluoromethyl group may reduce aqueous solubility .
  • The sulfanyl linker in ’s compound introduces polarity but may decrease metabolic stability compared to methylene or oxy linkers .

Metabolic Stability :

  • The trifluoromethyl group in the target compound and analogs (Examples 53, 284) enhances resistance to cytochrome P450-mediated oxidation, a critical advantage in drug design .
  • Compounds with oxy-CF3-propan-2-yl groups (Examples 53, 284) may exhibit prolonged half-lives due to steric hindrance around the metabolically labile site .

The rigid tetrahydrotriazolopyridine scaffold in the target compound may restrict conformational flexibility, improving selectivity compared to pyridazine-based analogs () .

Research Findings and Trends

  • Halogen Effects: Chloro and fluoro substituents in the benzamide ring (target compound) are associated with enhanced binding to hydrophobic pockets in kinase targets compared to non-halogenated analogs .
  • Ring System Impact : Triazolopyridine-based compounds (target, Examples 53, 284) show higher metabolic stability than triazolopyridazines (), likely due to reduced ring strain .
  • Lumping Strategy Relevance : suggests that compounds with similar triazolo scaffolds and halogenation patterns (e.g., target, Examples 53, 284) could be grouped for predictive modeling of pharmacokinetics .

Q & A

Q. Table 1: Optimization Parameters from Analogous Syntheses

StepTemperature (°C)SolventCatalystYield (%)
Triazole formation100–120DMFK₂CO₃65–75
Amide coupling25–40AcetonitrileEDCI/HOBt70–85
PurificationDichloromethaneColumn chromatography>95 purity

Basic: Which spectroscopic and chromatographic methods validate the compound’s structure and purity?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethyl at δ 120–125 ppm in ¹³C) and amide linkage (δ 7.5–8.5 ppm in ¹H) .
  • HPLC : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) assesses purity (>98%) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. Table 2: Analytical Parameters for Characterization

TechniqueKey Peaks/ParametersPurpose
¹H NMRδ 4.2–4.5 (methylene protons)Confirms benzamide linkage
HPLCRetention time: 8.2 min (gradient elution)Purity assessment
HRMSm/z 458.0921 [M+H]⁺ (calculated)Molecular formula verification

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions may arise from assay variability or off-target effects. Strategies include:

Orthogonal assays : Validate kinase inhibition using both fluorescence polarization and radiometric assays .

Structural analogs : Synthesize derivatives to isolate pharmacophores (e.g., modifying the triazole or benzamide group) .

Target profiling : Use chemoproteomics to identify off-target interactions .

Dose-response curves : Ensure IC₅₀ values are consistent across multiple replicates .

Advanced: What computational approaches predict the compound’s binding modes to biological targets?

Methodological Answer:

  • Molecular docking : Tools like AutoDock Vina model interactions with kinase ATP-binding pockets (e.g., docking scores <−8 kcal/mol suggest strong binding) .
  • Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding pose retention .
  • QSAR models : Correlate substituent electronegativity (e.g., fluorine vs. chlorine) with activity .

Q. Table 3: Computational Parameters for Target Prediction

MethodSoftware/ToolKey Outputs
DockingAutoDock VinaBinding affinity (ΔG), pose
MD simulationsGROMACSRMSD, hydrogen bond occupancy
QSARMOEpIC₅₀, descriptor contributions

Advanced: How to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH stability : Incubate in buffers (pH 2–8) at 37°C for 24 hrs; monitor degradation via LC-MS .
  • Plasma stability : Assess half-life in human plasma using ultracentrifugation and HPLC quantification .
  • Light/heat stress : Expose to 40°C/75% RH or UV light (ICH guidelines) to identify degradation products .

Q. Table 4: Stability Study Design

ConditionAssayCritical Parameters
pH 7.4, 37°CLC-MSDegradation <10% over 24 hrs
Human plasmaHPLC-UVt₁/₂ > 4 hrs
PhotostabilityICH Q1BNo new peaks after 1.2M lux·hr

Advanced: What strategies guide structure-activity relationship (SAR) analysis for this compound?

Methodological Answer:

Core modifications : Compare activity of triazolo-pyridine vs. triazolo-pyridazine analogs .

Substituent scanning : Replace trifluoromethyl with cyano or methyl to assess steric/electronic effects .

Bioisosteres : Substitute benzamide with sulfonamide to probe hydrogen-bonding requirements .

Pharmacophore mapping : Identify essential features (e.g., chloro-fluoro motif) using Schrödinger Phase .

Advanced: How to address low solubility in aqueous media during in vitro assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤0.1% v/v) with PBS for cell-based assays .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance bioavailability .
  • Salt formation : Synthesize hydrochloride or sodium salts to improve water solubility .

Advanced: What experimental designs mitigate batch-to-batch variability in synthesis?

Methodological Answer:

  • Process control : Use automated reactors (e.g., ChemSpeed) for precise temperature and stirring .
  • In-line analytics : Implement PAT (Process Analytical Technology) with FTIR for real-time monitoring .
  • Design of Experiments (DoE) : Optimize parameters (e.g., solvent ratio, catalyst loading) via response surface methodology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.